2-(6-Bromo-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-imidazole 2-(6-Bromo-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 134029-44-0
VCID: VC0159103
InChI: InChI=1S/C19H13BrN4/c20-11-5-6-13-15(9-22-17(13)7-11)19-23-10-18(24-19)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22H,(H,23,24)
SMILES: C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br
Molecular Formula: C19H13BrN4
Molecular Weight: 377.2 g/mol

2-(6-Bromo-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-imidazole

CAS No.: 134029-44-0

Main Products

VCID: VC0159103

Molecular Formula: C19H13BrN4

Molecular Weight: 377.2 g/mol

2-(6-Bromo-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-imidazole - 134029-44-0

CAS No. 134029-44-0
Product Name 2-(6-Bromo-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-imidazole
Molecular Formula C19H13BrN4
Molecular Weight 377.2 g/mol
IUPAC Name 6-bromo-3-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-1H-indole
Standard InChI InChI=1S/C19H13BrN4/c20-11-5-6-13-15(9-22-17(13)7-11)19-23-10-18(24-19)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22H,(H,23,24)
Standard InChIKey XSZLSJCZRNPIOM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br
Synonyms nortopsentin B
nortopsentin D
topsentin A
PubChem Compound 456387
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator